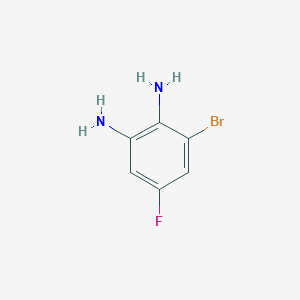






|
REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14]([Br:19])[C:13]=1[NH2:20]>>[Br:19][C:14]1[CH:15]=[C:16]([F:18])[CH:17]=[C:12]2[C:13]=1[NH:20][C:2](=[O:4])[C:1](=[O:8])[NH:11]2
|


|
Name
|
|
|
Quantity
|
3.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=CC(=C1)F)Br)N
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under N2 for 5 h
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
the solid collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed with EtOH (30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
to give 250 mg (39.6% crude yield)
|
|
Type
|
CUSTOM
|
|
Details
|
A portion of this solid was removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 1N NaOH (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
a few insoluble particles were removed by gravity filtration
|
|
Type
|
ADDITION
|
|
Details
|
The solution was treated with decolorizing carbon
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a pad of celite
|
|
Type
|
CUSTOM
|
|
Details
|
White crystals formed
|
|
Type
|
CUSTOM
|
|
Details
|
that were isolated by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals were dried in a drying pistol (0.05 torr, 78° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 54.1 mg, mp 308°-310° C. (dec)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2NC(C(NC2=CC(=C1)F)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |